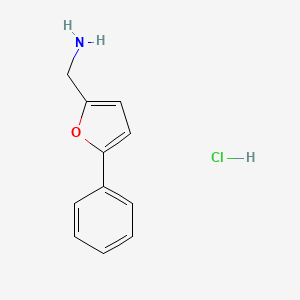

(5-Phenylfuran-2-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Phenylfuran-2-yl)methanamine” is a compound with the CAS Number: 39170-18-8 . It is used in various scientific and industrial research . A derivative of this compound, “(5-Phenylfuran-2-yl)methanamine hydrochloride”, has the molecular formula C11H12ClNO .

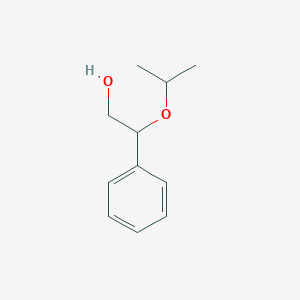

Molecular Structure Analysis

The molecular structure of “(5-Phenylfuran-2-yl)methanamine” is represented by the formula 1S/C11H11NO/c12-8-10-6-7-11 (13-10)9-4-2-1-3-5-9/h1-7H,8,12H2 .Chemical Reactions Analysis

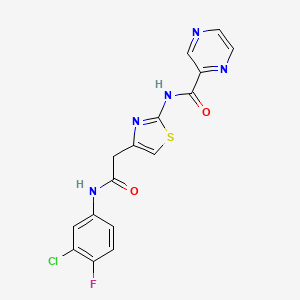

A series of “(5-phenylfuran-2-yl)methanamine” derivatives were synthesized and tested for their inhibitory activity against SIRT2 . The structure-activity relationship (SAR) analyses led to the identification of a potent compound 25 with an IC50 value of 2.47 μM .Scientific Research Applications

Antidepressant-like Activity

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, have shown potential antidepressant-like activity. These compounds, including (5-Phenylfuran-2-yl)methanamine hydrochloride derivatives, were tested in signal transduction assays, identifying aryloxyethyl derivatives that preferentially stimulate ERK1/2 phosphorylation over other pathways. One compound, NLX-204, demonstrated high selectivity, solubility, metabolic stability, and efficacious antidepressant-like activity in rat models, suggesting promise as antidepressant drug candidates (Sniecikowska et al., 2019).

Antiosteoclast Activity

A study on di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized using a reaction pathway that includes (±)-piperidin-2-yl-methanamine, reported these compounds exhibited moderate to high antiosteoclast and osteoblast activity. This research highlights a potential application in the treatment of diseases affecting bone density and strength (G. S. Reddy et al., 2012).

Catalytic Evaluation in Chemical Reactions

Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives including 1-(3-(Pyridin-2-yl)phenyl)methanamine, were evaluated for their catalytic activity. These compounds showed good activity and selectivity in catalytic applications, indicating their utility in facilitating various chemical reactions (Roffe et al., 2016).

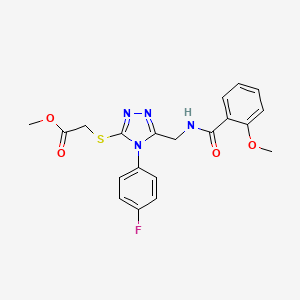

Anticancer Activity

Palladium (Pd)II and platinum (Pt)II complexes, synthesized from Schiff base ligands including R-(phenyl)methanamine and R-(furan-2-yl)methanamine derivatives, showed significant anticancer activity against various human cancerous cell lines. These complexes demonstrated strong DNA-binding affinity and a remarkable ability to reduce cell viability, underscoring their potential as anticancer agents (Mbugua et al., 2020).

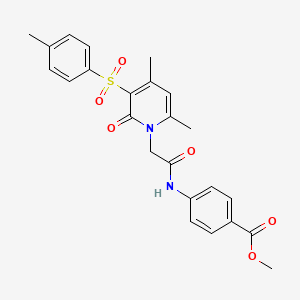

Cardioprotective Efficacy

(5-Arylfuran-2-ylcarbonyl)guanidines, including derivatives of (5-phenylfuran-2-yl)methanamine, have been identified as potent inhibitors of the Na+/H+ exchanger isoform-1 (NHE-1), offering cardioprotective efficacy against ischemia-reperfusion injury. This research supports the therapeutic potential of these compounds in protecting the heart from ischemic damage and improving cardiac function (Lee et al., 2005).

Mechanism of Action

Target of Action

The primary target of (5-Phenylfuran-2-yl)methanamine hydrochloride is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Mode of Action

This compound interacts with SIRT2, inhibiting its activity . The compound fits well with the induced hydrophobic pocket of SIRT2, as indicated by molecular docking analyses .

Biochemical Pathways

SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins . Thus, the inhibition of SIRT2 by this compound affects these biochemical pathways, leading to downstream effects such as changes in cell cycle regulation, autophagy, peripheral myelination, and immune and inflammatory responses .

Pharmacokinetics

It is noted that the compound likely possesses better water solubility , which could impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the action of this compound is the inhibition of SIRT2 activity . This leads to molecular and cellular effects related to the dysregulation of SIRT2 activity, contributing to the pathogenesis of diseases such as cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

properties

IUPAC Name |

(5-phenylfuran-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-7H,8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYBBXUKRBICOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859239-22-8 |

Source

|

| Record name | (5-phenylfuran-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)

![7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2723880.png)

![2-(3-benzoyl-6-ethyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2723888.png)

![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2723889.png)

![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2723891.png)

![(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione](/img/structure/B2723894.png)